Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate: is a chemical compound with a complex structure that includes a pyridine ring substituted with acetyl and methyl groups, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The acetyl and methyl groups are introduced onto the pyridine ring through electrophilic aromatic substitution reactions.
Carbamate Formation: The tert-butyl carbamate moiety is introduced by reacting the substituted pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the acetyl and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-methylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate: Contains a methoxy group instead of an acetyl group.
Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: Contains a chloro and hydroxyl group instead of acetyl and methyl groups.
Uniqueness
Tert-butyl 2-(6-acetyl-4-methylpyridin-2-YL)ethylcarbamate is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-acetyl-4-methylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-10-8-12(17-13(9-10)11(2)18)6-7-16-14(19)20-15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,19) |
InChI Key |
ZZYISVWRGMOJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)C)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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